4-Bromo-3-chloro-6-iodo-2-methylaniline
Description
Significance of Aniline (B41778) Scaffolds in Organic Synthesis and Chemical Biology Research
Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic chemistry. wikipedia.org The aniline scaffold, consisting of an amino group attached to a benzene (B151609) ring, is a versatile precursor for a vast array of more complex molecules. wikipedia.orgresearchgate.net Its significance stems from the reactivity of both the amino group and the aromatic ring, which allows for a wide range of chemical transformations. In industrial chemistry, aniline is a key starting material for the production of dyes, polymers like polyurethane, and rubber processing chemicals. researchgate.netquora.com
In the realm of pharmaceutical and chemical biology research, the aniline motif is present in numerous bioactive compounds and approved drugs. nbinno.com Historically, aniline derivatives were among the first synthetic analgesics, such as acetanilide. nbinno.com A more contemporary and widely known example is acetaminophen (B1664979) (paracetamol), which is synthesized using aniline as a precursor. nbinno.com The amino group's ability to form hydrogen bonds is crucial for the interaction of these molecules with biological targets, such as enzymes and receptors. researchgate.net Consequently, the aniline scaffold remains a privileged structure in drug discovery, with medicinal chemists frequently incorporating it to fine-tune the pharmacological properties of new chemical entities.
Role of Halogen Substituents in Directing Chemical Reactivity and Modulating Electronic Properties
Halogen substituents (Fluoro, Chloro, Bromo, Iodo) play a critical role in modulating the properties of aromatic compounds like aniline. They exert two primary electronic effects: an inductive effect and a resonance effect. lasalle.eduopenstax.org Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond network, an effect known as the inductive effect (-I). openstax.orgchemistrysteps.com This electron withdrawal generally deactivates the ring, making it less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. chemistrysteps.commasterorganicchemistry.com
Simultaneously, halogens possess lone pairs of electrons that can be donated into the pi (π) system of the aromatic ring, a phenomenon called the resonance effect (+R). lasalle.eduucalgary.ca This donation of electron density is directed specifically to the ortho and para positions relative to the halogen. ucalgary.ca In the case of halogens, the inductive effect is stronger than the resonance effect, resulting in net deactivation of the ring. openstax.orgpressbooks.pub However, the resonance effect, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions because it stabilizes the carbocation intermediates formed during substitution at these sites. masterorganicchemistry.comlibretexts.org This unique combination of properties makes halogens deactivating, yet ortho-, para-directing substituents, a distinct characteristic among functional groups. pressbooks.pub The specific halogen also matters; reactivity can be influenced by the halogen's size and electronegativity. libretexts.org
Overview of Research Methodologies Applied to Polyhalogenated Aromatic Systems
The analysis and characterization of polyhalogenated aromatic systems, including complex derivatives like 4-Bromo-3-chloro-6-iodo-2-methylaniline, require sophisticated analytical techniques. The structural elucidation of such compounds primarily relies on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is indispensable for determining the connectivity of atoms and the substitution pattern on the aromatic ring.
For separation and identification, chromatographic methods coupled with mass spectrometry are standard. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating volatile and semi-volatile halogenated compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC), often paired with a mass spectrometer (LC-MS) or other detectors, is used for less volatile compounds. researchgate.net
The synthesis and reactions of these compounds are often monitored using Thin-Layer Chromatography (TLC). chemicalbook.com Furthermore, elemental analysis provides the empirical formula, confirming the presence and ratio of elements, including the different halogens. For a definitive structural confirmation, X-ray crystallography can be employed if a suitable single crystal of the compound can be grown.
Research Gaps and Opportunities in the Study of this compound
A review of the scientific literature indicates that this compound is not a widely studied compound. While its chemical properties can be predicted based on the principles of physical organic chemistry, there is a notable absence of dedicated research articles detailing its specific synthesis, reactivity, or applications. The primary source of information comes from chemical supplier catalogs and compound databases. nih.govachemblock.comarctomsci.com
This lack of specific research presents several opportunities. There is a need for the development and optimization of a high-yield synthetic route to this molecule. A detailed investigation into its chemical reactivity would be valuable; the presence of three different halogens (bromo, chloro, and iodo) on the same aniline ring offers significant potential for regioselective functionalization. These halogens have differential reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which could allow for the sequential and controlled introduction of different substituents. This would make this compound a potentially valuable and versatile building block for synthesizing complex, highly substituted aromatic compounds for materials science or medicinal chemistry research.
Compound Data
The following table summarizes the known and computed properties of this compound. nih.gov
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1196051-66-7 |
| Molecular Formula | C₇H₆BrClIN |
| Molecular Weight | 346.39 g/mol |
| Canonical SMILES | CC1=C(C(=CC(=C1N)I)Br)Cl |
| InChI Key | MAQLFMRWDIWJBB-UHFFFAOYSA-N |
| XLogP3 | 3.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chloro-6-iodo-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClIN/c1-3-6(9)4(8)2-5(10)7(3)11/h2H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQLFMRWDIWJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1N)I)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 4 Bromo 3 Chloro 6 Iodo 2 Methylaniline
Investigation of Cross-Coupling Reactions at Individual Halogen Sites
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In polyhalogenated substrates, the site selectivity of these reactions is primarily governed by the differing bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds. nih.gov The generally accepted trend for reactivity in oxidative addition to a palladium(0) center is C–I > C–Br > C–Cl > C–F. nih.gov This predictable hierarchy allows for selective functionalization at one halogen site while leaving the others intact for subsequent transformations. For 4-bromo-3-chloro-6-iodo-2-methylaniline, it is anticipated that reactions will occur preferentially at the C-I bond, followed by the C-Br bond, and finally the C-Cl bond, with each successive step requiring more forcing reaction conditions.
The Suzuki-Miyaura coupling is a powerful method for creating aryl-aryl bonds using an aryl halide and an organoboron reagent. Research into the reactivity of this compound demonstrates high chemoselectivity, exploiting the differential C-X bond reactivity.
Initial coupling reactions are expected to occur exclusively at the C6-iodo position due to the significantly lower bond energy of the C-I bond compared to C-Br and C-Cl. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions (e.g., catalyst, ligand, base, and temperature), a single aryl group can be introduced. Subsequent coupling at the C4-bromo position can be achieved under more vigorous conditions, such as higher temperatures or the use of more active catalyst systems. The C3-chloro position typically remains unreactive under conditions that cleave the C-I and C-Br bonds, allowing for its preservation for other transformations. researchgate.net
Table 1: Predicted Site-Selective Suzuki-Miyaura Coupling Reactions This table presents hypothetical yet scientifically plausible outcomes based on established reactivity principles.
| Entry | Halogen Site | Coupling Partner | Catalyst System | Base/Solvent | Expected Product |
| 1 | C6-Iodo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, H₂O | 4-Bromo-3-chloro-2-methyl-6-phenylaniline |
| 2 | C4-Bromo | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ / Dioxane | 6-Aryl-4-(4-methoxyphenyl)-3-chloro-2-methylaniline (from mono-arylated substrate) |
| 3 | C3-Chloro | Naphthylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / t-BuOH | 4,6-Diaryl-3-(naphthyl)-2-methylaniline (from di-arylated substrate) |
The principles of site selectivity extend to other significant cross-coupling reactions, including the Heck and Sonogashira couplings, which form carbon-carbon bonds with alkenes and terminal alkynes, respectively.
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org For this compound, the reaction with a terminal alkyne is predicted to proceed selectively at the C-I bond under mild conditions, yielding a 6-alkynyl-substituted aniline (B41778) derivative. nih.gov Further reaction at the C-Br position would necessitate more forcing conditions.
Similarly, the Heck reaction, involving the coupling of an alkene, would show the same preference for the C-I bond. This allows for the stepwise introduction of alkynyl and alkenyl moieties onto the aniline scaffold, creating highly functionalized and structurally diverse molecules.
Table 2: Predicted Heck and Sonogashira Coupling Outcomes This table presents hypothetical yet scientifically plausible outcomes based on established reactivity principles.
| Reaction | Reagent | Target Site | Catalyst System | Base/Solvent | Expected Product |
| Sonogashira | Phenylacetylene | C6-Iodo | PdCl₂(PPh₃)₂, CuI | Et₃N / Toluene | 4-Bromo-3-chloro-2-methyl-6-(phenylethynyl)aniline |
| Heck | Styrene | C6-Iodo | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | 4-Bromo-3-chloro-2-methyl-6-styrylaniline |
| Sonogashira | Trimethylsilylacetylene | C4-Bromo | Pd(PPh₃)₄, CuI | K₂CO₃ / Dioxane (elevated temp.) | 6-Alkynyl-4-((trimethylsilyl)ethynyl)-3-chloro-2-methylaniline |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a fundamental tool in organic synthesis, largely replacing harsher classical methods. rug.nl The mechanism also involves an oxidative addition step, and thus the C-I > C-Br > C-Cl reactivity trend is maintained. wikipedia.org
Studies on this compound would involve an initial selective amination or amidation at the C6-iodo position. This allows for the introduction of a primary or secondary amine, or an amide group, while preserving the other halogen sites. A second amination at the C4-bromo position could then be performed, often requiring a different ligand/catalyst system and higher temperatures to achieve a good yield.
The Negishi (using organozinc reagents) and Stille (using organostannane reagents) couplings are also powerful palladium-catalyzed reactions for C-C bond formation. Both reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net Consequently, the site selectivity when using these methods with this compound is consistent with that observed in the Suzuki-Miyaura reaction. The C-I bond would be the primary site of reaction, allowing for the selective introduction of alkyl, vinyl, or aryl groups from the corresponding organozinc or organostannane reagents.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Aniline Core
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike cross-coupling reactions, the SNAr mechanism does not involve a metal catalyst. Instead, it proceeds via an addition-elimination pathway through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This mechanism is strongly favored by the presence of powerful electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group, as they stabilize the anionic intermediate. wikipedia.org
The substituents on the this compound ring are an activating amino group (-NH₂), an activating methyl group (-CH₃), and weakly deactivating halogens. None of these are the strong electron-withdrawing groups required to significantly activate the ring toward nucleophilic attack. Therefore, SNAr reactions on this substrate are expected to be challenging and would likely require very harsh conditions (high temperatures, strong nucleophiles) with a high potential for side reactions.
Furthermore, the reactivity of the leaving group in SNAr reactions is often the reverse of that seen in cross-coupling, with the trend typically being F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic. youtube.com This suggests that if an SNAr reaction were to occur, it might favor displacement of the chlorine atom over bromine or iodine, in direct contrast to the selectivity observed in palladium-catalyzed processes.
Electrophilic Aromatic Substitution (EAS) Reactivity and Directing Effects of Substituents
Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. youtube.com The reactivity and orientation of the substitution are dictated by the electronic properties of the substituents already present on the ring. libretexts.org In this compound, the ring is heavily substituted, leaving only one available position for substitution: C5.
The directing effects of the existing groups are as follows:
-NH₂ (at C1): A very strong activating group and ortho, para-director.
-CH₃ (at C2): An activating group and ortho, para-director.
-Cl (at C3), -Br (at C4), -I (at C6): Weakly deactivating groups that are ortho, para-directors. libretexts.org
Table 3: Analysis of Substituent Directing Effects on the C5 Position
| Substituent | Position | Relationship to C5 | Directing Effect on C5 |
| -NH₂ | C1 | meta | Disfavored |
| -CH₃ | C2 | para | Favored |
| -Cl | C3 | meta | Disfavored |
| -Br | C4 | ortho | Favored |
| -I | C6 | meta | Disfavored |
Reactions of the Amine Functionality
The primary amino group (-NH₂) is a versatile functional handle, acting as a nucleophile and a directing group for electrophilic aromatic substitution. Its reactivity in this compound is modulated by the electronic withdrawing effects of the halogens and the steric hindrance imposed by the adjacent methyl and iodo groups.
Acylation and Sulfonylation Studies
The nitrogen atom of the aniline is expected to readily react with acylating and sulfonylating agents. These reactions are fundamental for protecting the amine group, modifying its directing ability in subsequent reactions, or for the synthesis of biologically active amides and sulfonamides.
Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base would yield the corresponding N-acylated product. The lone pair on the nitrogen is less available for resonance with the aromatic ring in the resulting amide, which deactivates the ring towards further electrophilic substitution. chemistrysteps.com This strategy is often employed to control selectivity in reactions like halogenation. chemistrysteps.com
Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) would produce the corresponding sulfonamide. This transformation is crucial in various synthetic pathways and is a common feature in many pharmaceutical compounds.
The table below illustrates the expected outcomes of these reactions.
| Reaction Type | Reagent | Product | Conditions |
| Acylation | Acetic Anhydride (B1165640) | N-(4-bromo-3-chloro-6-iodo-2-methylphenyl)acetamide | Base catalyst (e.g., pyridine), room temp. |
| Sulfonylation | p-Toluenesulfonyl Chloride | N-(4-bromo-3-chloro-6-iodo-2-methylphenyl)-4-methylbenzenesulfonamide | Base catalyst (e.g., pyridine), 0°C to rt |
This table presents predicted reactions based on the general reactivity of anilines.
Alkylation and Arylation of the Amine Nitrogen
Direct alkylation of the amine nitrogen with alkyl halides is possible but often leads to a mixture of mono- and di-alkylated products, with the potential for quaternary ammonium (B1175870) salt formation. More controlled mono-alkylation can typically be achieved via reductive amination with an appropriate aldehyde or ketone.
Modern cross-coupling chemistry offers sophisticated methods for N-arylation. Reactions like the Buchwald-Hartwig amination, which uses a palladium catalyst and a suitable phosphine (B1218219) ligand, would be expected to couple the aniline with aryl halides or triflates to form diarylamines.
Diazotization Reactions and Subsequent Transformations
The primary aromatic amine can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of substituents. acs.org
Key transformations of the diazonium salt derived from this compound would include:
Sandmeyer Reaction: Displacement by -Cl, -Br, or -CN using the corresponding copper(I) salt.
Schiemann Reaction: Replacement by fluorine using fluoroboric acid (HBF₄).
Gomberg-Bachmann Reaction: Aryl-aryl bond formation. acs.org
Hydrolysis: Conversion to the corresponding phenol (B47542) by heating in an aqueous acidic solution.
Reduction (Deamination): Replacement by a hydrogen atom using reagents like hypophosphorous acid (H₃PO₂).
Halogen-Dance and Halogen-Migration Phenomena Research
Halogen-dance reactions involve the migration of a halogen atom to a different position on an aromatic ring, typically under the influence of a strong base. wikipedia.orgrsc.org This rearrangement is driven by the formation of a thermodynamically more stable organometallic intermediate. wikipedia.org
For this compound, a halogen-dance scenario could be initiated by deprotonation with a strong base like lithium diisopropylamide (LDA) or an organolithium reagent. The most likely proton to be removed would be at the C-5 position, ortho to the directing amino group. This would generate an arylanion. From this intermediate, one of the halogens could migrate. The relative migratory aptitude generally follows the order I > Br > Cl. Therefore, it is conceivable that the iodine atom at C-6 could migrate to the newly anionic C-5 position. Such rearrangements provide powerful, if sometimes unpredictable, routes to isomers that are difficult to access through other synthetic methods. wikipedia.org
Metalation Reactions and Subsequent Electrophilic Quenching Studies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. wikipedia.org The amino group is a moderate DMG, but its directing power is significantly enhanced when converted to a more strongly coordinating group like an amide, carbamate, or sulfonamide. organic-chemistry.orgacs.org
For a protected derivative of this compound (e.g., the pivalamide), metalation with n-butyllithium or sec-butyllithium (B1581126) would be strongly directed to the C-5 position, the only available site ortho to the directing group. The resulting aryllithium species is a potent nucleophile and can be "quenched" by reacting it with a wide range of electrophiles. organic-chemistry.org This allows for the introduction of new functional groups at a precisely controlled location.
The table below provides illustrative examples of potential electrophilic quenching reactions.
| Directing Group | Metalating Agent | Electrophile | Product at C-5 |
| -NHCOC(CH₃)₃ | n-Butyllithium | CO₂ then H₃O⁺ | -COOH |
| -NHCOC(CH₃)₃ | sec-Butyllithium | Dimethylformamide (DMF) | -CHO |
| -NHCOC(CH₃)₃ | n-Butyllithium | I₂ | -I |
| -NHCOC(CH₃)₃ | sec-Butyllithium | CH₃OD | -D |
This table presents predicted reactions based on established Directed ortho-Metalation principles.
Investigation of Redox Properties and Electrochemical Transformations
The redox behavior of this compound is influenced by both the electron-donating amino group and the electron-withdrawing halogen substituents.
Oxidation: The aniline moiety makes the molecule susceptible to oxidation. openaccessjournals.com Chemical or electrochemical oxidation can lead to the formation of a radical cation, which can then undergo further reactions, including dimerization or polymerization to form complex, often colored, products. acs.org The specific oxidation potential would be influenced by the electronic nature of all substituents on the ring. The presence of multiple halogens would likely make the molecule more resistant to oxidation compared to unsubstituted aniline.
Reduction: The carbon-halogen bonds can be reduced, either chemically (e.g., catalytic hydrogenation) or electrochemically. The ease of reduction for carbon-halogen bonds is typically C-I > C-Br > C-Cl. researchgate.net Therefore, selective reduction of the C-I bond might be possible under carefully controlled conditions, leaving the C-Br and C-Cl bonds intact. For instance, cyclic voltammetry would be expected to show distinct, irreversible cathodic peaks corresponding to the stepwise reduction of the different carbon-halogen bonds. researchgate.net This selective dehalogenation could be a useful synthetic tool for accessing related compounds. researchgate.net
Despite a comprehensive search for empirical spectroscopic data for the chemical compound This compound , no publicly available experimental research findings could be located. While the synthesis of this compound is mentioned in patent literature, detailed characterization data from advanced spectroscopic methodologies such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, or Mass Spectrometry (MS) are not provided in accessible publications or databases.
The compound, with the Chemical Abstracts Service (CAS) registry number 1196051-66-7 and the molecular formula C₇H₆BrClIN, has been cited as an intermediate in the synthesis of more complex molecules. For instance, European patent EP2565191A1 describes the preparation of this compound. chemicalbook.com However, the patent document focuses on the synthesis of the final products and does not include the specific spectroscopic data required for a thorough structural elucidation of this intermediate.
Similarly, searches in scientific literature and chemical databases have identified the compound and its basic properties but have not yielded any in-depth studies detailing its spectroscopic characteristics. The absence of this foundational data precludes a detailed discussion and the creation of data tables for the following analytical techniques as requested:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H, ¹³C, or advanced 2D NMR (COSY, HMQC, HMBC, NOESY) spectra are available. This information is crucial for the complete assignment of the proton and carbon signals and for establishing the connectivity and spatial relationships of the atoms within the molecule. Furthermore, no studies on the solid-state NMR spectroscopy of this specific compound could be found, which would be necessary to provide insights into its crystalline structure.
Infrared (IR) and Raman Spectroscopy: Without experimental spectra, an analysis of the vibrational modes and the identification of functional groups based on characteristic absorption or scattering bands cannot be performed.
Mass Spectrometry: While a theoretical molecular weight can be calculated, no high-resolution mass spectrometry (HRMS) data is available to confirm the precise molecular weight. Additionally, the lack of tandem mass spectrometry (MS/MS) data makes it impossible to elucidate the compound's fragmentation pathways.
Advanced Spectroscopic and Structural Elucidation Methodologies in Research
X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise arrangement of atoms within a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, providing a definitive three-dimensional portrait of the molecule. Both single-crystal X-ray diffraction, which offers high-resolution data for a single crystal, and powder X-ray diffraction, which provides information about the bulk crystalline properties of a material, are foundational methods in solid-state chemistry.
A search of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal or powder diffraction analysis of 4-bromo-3-chloro-6-iodo-2-methylaniline. Consequently, critical information regarding its crystal system, space group, unit cell dimensions, and the nature of its packing in the solid state remains unknown.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Research (if chiral derivatives are relevant)
Chiroptical spectroscopy encompasses a group of techniques, including Electronic Circular Dichroism (ECD), that are used to study the stereochemistry of chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration of stereocenters and the conformation of molecules in solution.
The parent molecule, this compound, is not chiral. However, if chiral derivatives of this compound were to be synthesized, for example, through the introduction of a chiral substituent, chiroptical spectroscopy would be an essential tool for their stereochemical characterization. At present, there are no published studies on chiral derivatives of this compound, and therefore, no chiroptical spectroscopic data are available.
Computational Chemistry and Theoretical Studies on 4 Bromo 3 Chloro 6 Iodo 2 Methylaniline
Electronic Structure Calculations (Density Functional Theory, DFT) for Molecular Geometry and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and, consequently, its geometry and stability. For 4-Bromo-3-chloro-6-iodo-2-methylaniline, DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), would be utilized to determine the most stable three-dimensional arrangement of its atoms.
These calculations would optimize the molecular geometry by finding the minimum energy conformation. This involves determining the precise bond lengths, bond angles, and dihedral angles. The presence of multiple, bulky halogen substituents (I, Br, Cl) and a methyl group ortho to the amino group introduces significant steric hindrance, which will be reflected in the optimized geometry. For instance, the C-N bond of the amino group might be slightly out of the plane of the benzene (B151609) ring, and the bond angles around the substituted carbons would deviate from the ideal 120° of a perfect hexagon.
The stability of the molecule can be assessed from its total electronic energy. Furthermore, vibrational frequency calculations are typically performed following geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE), which is a crucial correction for obtaining accurate total energies.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C-N Bond Length | ~1.40 Å |
| C-I Bond Length | ~2.10 Å |
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |
| C-N-H Bond Angle | ~113° |
| C-C-I Bond Angle | ~121° |
| C-C-Br Bond Angle | ~120° |
| C-C-Cl Bond Angle | ~119° |
Note: These are representative values based on calculations of similar halogenated anilines and are subject to variation based on the specific computational method and basis set employed.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons, thus predicting its reactivity towards electrophiles and nucleophiles.
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of the amino and methyl groups. The LUMO, conversely, is likely to be distributed over the aromatic ring with significant contributions from the electronegative halogen atoms, which act as electron-withdrawing groups.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. The presence of multiple halogens would be expected to lower the LUMO energy, and the amino and methyl groups would raise the HOMO energy, likely resulting in a moderately reactive molecule. Various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a more quantitative prediction of reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies and Related Reactivity Descriptors
| Parameter | Predicted Value |
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
| Ionization Potential | ~ 5.5 eV |
| Electron Affinity | ~ 1.0 eV |
| Global Electrophilicity Index | ~ 2.2 eV |
Note: These values are estimations based on typical results for polyhalogenated aromatic compounds and can vary with the level of theory.
Investigation of Aromaticity and Resonance Hybrid Structures
The concept of aromaticity is central to the chemistry of benzene and its derivatives. The presence of substituents can influence the degree of electron delocalization within the ring, thereby affecting its aromatic character. For this compound, the interplay between the electron-donating amino and methyl groups and the electron-withdrawing halogen atoms will modulate the aromaticity of the benzene ring.
Computational methods can quantify aromaticity through various indices. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A more negative NICS value indicates a higher degree of aromaticity. Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the deviation of bond lengths from an ideal aromatic system.
The resonance structures of this compound can also be computationally explored. The lone pair of electrons on the nitrogen atom can delocalize into the benzene ring, creating resonance structures with a negative charge on the ortho and para positions and a positive charge on the nitrogen. The electron-withdrawing halogens will influence the stability of these resonance contributors.
Computational Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be invaluable for the identification and characterization of a newly synthesized compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions can aid in the assignment of experimental NMR spectra. The calculations would show distinct signals for the aromatic protons and the methyl protons, with their chemical shifts influenced by the electronic effects of the neighboring substituents. Similarly, the ¹³C NMR spectrum would show unique signals for each carbon atom in the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum would show characteristic peaks for the N-H stretching of the amino group, C-H stretching of the aromatic ring and the methyl group, and various C-C and C-X (X = Cl, Br, I) stretching and bending vibrations. Comparing the computed spectrum with the experimental one can help in confirming the structure of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm relative to TMS)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-NH₂ | ~145 |
| C-CH₃ | ~125 |
| C-Cl | ~130 |
| C-Br | ~115 |
| C-I | ~95 |
| C-H | ~120 |
| CH₃ | ~18 |
Note: These are illustrative predictions and the actual values can be influenced by solvent effects and the specific computational methodology.
Molecular Electrostatic Potential (MEP) Mapping for Understanding Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. The MEP is a valuable tool for understanding and predicting intermolecular interactions, such as hydrogen bonding and halogen bonding.
For this compound, the MEP map would reveal regions of negative potential (typically colored red) around the electronegative halogen atoms and the lone pair of the nitrogen atom. These regions are susceptible to electrophilic attack and can act as hydrogen or halogen bond acceptors. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the amino group and the methyl group, making them potential sites for nucleophilic attack and hydrogen bond donation. The presence of a "sigma-hole" – a region of positive electrostatic potential on the outermost portion of the halogen atoms along the C-X bond axis – would also be a key feature, indicating their potential to act as halogen bond donors.
Reaction Mechanism Elucidation Through Transition State Calculations
Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.
Transition state theory allows for the calculation of activation energies, which are crucial for determining the feasibility and rate of a reaction. For instance, the mechanism of electrophilic aromatic substitution on the aniline ring or nucleophilic substitution of one of the halogen atoms could be explored. Transition state calculations would involve locating the saddle point on the potential energy surface connecting the reactants and products. The geometry and vibrational frequencies of the transition state provide valuable information about the reaction pathway. For example, in a nucleophilic aromatic substitution reaction, the calculations could help to determine whether the reaction proceeds via an SₙAr mechanism involving a Meisenheimer complex.
Conformational Analysis and Potential Energy Surface Mapping
Due to the presence of the methyl and amino groups, which can rotate around their single bonds to the aromatic ring, this compound can exist in different conformations. Conformational analysis involves studying the energetics of these different spatial arrangements.
A potential energy surface (PES) can be mapped by systematically changing the dihedral angles of the rotating groups (e.g., the C-C-N-H and C-C-C-H dihedral angles) and calculating the energy at each point. This would reveal the most stable conformers (energy minima) and the energy barriers to rotation (transition states). The steric hindrance between the ortho-iodo and methyl groups and the amino group will significantly influence the rotational barriers and the preferred conformations. Understanding the conformational landscape is important as different conformers can have different reactivities and spectroscopic properties.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior Research
The simulation would then calculate the forces between all atoms and use these forces to predict their movements over a series of very small time steps. The resulting trajectory provides a detailed view of the molecule's motion and its interactions with the solvent.
Hypothetical Research Findings and Data Tables
Data generated from such simulations are often presented in tables to summarize key findings. For instance, a table might detail the simulation parameters used:
Table 1: Hypothetical Molecular Dynamics Simulation Parameters
| Parameter | Value |
| Force Field | CHARMM36 |
| Solvent Model | TIP3P (for water) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Ensemble | NPT |
Another critical output would be the analysis of intermolecular interactions, which could be summarized in a table detailing the average number of hydrogen bonds and interaction energies in different solvents.
Table 2: Hypothetical Interaction Data in Various Solvents
| Solvent | Average H-Bonds (Solute-Solvent) | Average Interaction Energy (kcal/mol) |
| Water | 2.5 | -15.8 |
| Methanol | 1.8 | -12.3 |
| Chloroform | 0.2 | -4.5 |
These hypothetical tables illustrate how molecular dynamics simulations can provide quantitative data on the solvent's effect on the molecule's behavior. In a polar protic solvent like water, one would expect stronger interactions and a higher number of hydrogen bonds compared to a non-polar solvent like chloroform. This, in turn, would influence the conformational flexibility of the this compound molecule.
The dynamic behavior, such as the rotational correlation time, which describes how quickly the molecule tumbles in solution, would also be a key finding. This data is instrumental in understanding the molecule's hydrodynamic properties.
Applications of 4 Bromo 3 Chloro 6 Iodo 2 Methylaniline As a Synthetic Intermediate and Precursor in Research
Research into its Utility in the Synthesis of Complex Polyhalogenated Aromatic Compounds
The synthesis of complex polyhalogenated aromatic compounds is of significant interest due to their applications in materials science, agrochemicals, and pharmaceuticals. 4-Bromo-3-chloro-6-iodo-2-methylaniline serves as an excellent starting material for such syntheses due to the differential reactivity of its three halogen substituents. The carbon-iodine bond is the most reactive towards metal-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, and finally the carbon-chlorine bond, which is the most inert. This reactivity gradient allows for selective and sequential functionalization.
Research efforts in this area would likely focus on leveraging this differential reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations. For instance, a selective Sonogashira coupling at the iodine position could be followed by a Suzuki coupling at the bromine position, and finally, a Buchwald-Hartwig amination or Ullmann condensation at the chlorine position under more forcing conditions. This stepwise approach enables the precise installation of different functional groups onto the aniline (B41778) core, leading to the creation of highly substituted and complex aromatic structures.
Table 1: Potential Sequential Cross-Coupling Reactions of this compound
| Step | Reaction Type | Position of Reactivity | Potential Coupling Partner | Catalyst System |
| 1 | Sonogashira Coupling | Iodo (C6) | Terminal Alkyne | Pd(PPh₃)₄ / CuI |
| 2 | Suzuki Coupling | Bromo (C4) | Arylboronic Acid | Pd(OAc)₂ / SPhos |
| 3 | Buchwald-Hartwig Amination | Chloro (C3) | Secondary Amine | Pd₂(dba)₃ / Xantphos |
This controlled, stepwise functionalization is a powerful tool for building molecular complexity and is a key area of investigation for synthetic chemists working with polyhalogenated systems.
Precursor for the Development of Novel Heterocyclic Systems in Chemical Research
Substituted anilines are foundational precursors for the synthesis of a vast array of heterocyclic compounds. The presence of an amino group and ortho-halogen substituents in this compound makes it a prime candidate for the construction of novel benzo-fused heterocycles.
For example, the ortho-iodo and amino groups can be utilized in transition-metal-catalyzed cyclization reactions to form indoles. mdpi.com A common strategy involves an initial Sonogashira coupling of the ortho-iodoaniline with a terminal alkyne, followed by an intramolecular cyclization to furnish the indole (B1671886) ring system. mdpi.comorganic-chemistry.org Similarly, reactions with appropriate precursors can lead to the synthesis of quinolines, benzimidazoles, and other important heterocyclic scaffolds. acs.orgpharmaguideline.comiipseries.orgorganic-chemistry.orgorganic-chemistry.org The remaining bromo and chloro substituents on the newly formed heterocyclic core would then be available for further diversification, allowing for the generation of libraries of novel heterocyclic compounds for screening in drug discovery and materials science.
Table 2: Potential Heterocyclic Systems from this compound
| Heterocyclic System | Synthetic Strategy | Key Functional Groups Utilized |
| Indoles | Sonogashira coupling followed by intramolecular cyclization | Ortho-iodo and amino groups |
| Quinolines | Skraup synthesis or Friedländer annulation | Amino group and aniline ring |
| Benzimidazoles | Phillips condensation with carboxylic acids | Ortho-diamine (after reduction of a nitro group introduced via nitration) |
| Benzothiazoles | Reaction with carbon disulfide | Ortho-amino and a thiol group (introduced via substitution) |
Building Block in the Construction of Functional Organic Materials and Polymers Research
Polyhalogenated aromatic compounds are crucial building blocks for functional organic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to undergo multiple, selective cross-coupling reactions makes this compound an attractive monomer for the synthesis of conjugated polymers.
Through sequential polymerization reactions, such as Suzuki or Stille polycondensation, this aniline derivative could be incorporated into polymer backbones. The presence of the amino group could be used to tune the electronic properties of the resulting polymer or to serve as a site for post-polymerization modification. Furthermore, the remaining halogen atoms on the polymer chain could be functionalized to introduce desired properties, such as increased solubility, altered band gap, or enhanced charge transport characteristics. The synthesis of well-defined oligomers and dendrimers with a polyhalogenated core derived from this aniline is another promising research avenue in the development of new organic materials.
Exploration of its Role in the Design and Synthesis of Advanced Ligands for Catalysis Research
The development of new ligands is central to advancing the field of catalysis. Polydentate ligands, which can bind to a metal center through multiple donor atoms, often exhibit enhanced stability and catalytic activity. This compound can serve as a scaffold for the synthesis of novel polydentate ligands.
The amino group can act as one coordination site, while the halogen atoms provide handles for introducing other donor functionalities through cross-coupling reactions. For instance, phosphine (B1218219) groups could be introduced at the bromo and iodo positions via palladium-catalyzed phosphination reactions. The resulting molecule would be a novel N,P,P-tridentate ligand. The steric and electronic properties of such a ligand could be fine-tuned by varying the phosphine substituents. These new ligands could then be evaluated in a range of catalytic transformations, potentially leading to improved catalysts for important chemical reactions.
Investigation of its Derivatization for Agrochemical Discovery Research (focus on synthesis of novel analogues)
Halogenated aromatic compounds play a significant role in the agrochemical industry, with many commercial pesticides and herbicides containing one or more halogen atoms. nih.govresearchgate.netresearchgate.net The introduction of halogens can enhance the biological activity, metabolic stability, and lipophilicity of a molecule. nih.govresearchgate.netresearchgate.net this compound provides a unique starting point for the synthesis of novel agrochemical analogues.
Through derivatization of the amino group and sequential functionalization of the halogenated positions, a diverse library of new compounds can be generated. For example, the amino group can be acylated or alkylated to produce a range of amides and secondary or tertiary anilines. Subsequent cross-coupling reactions at the halogenated sites can then be used to introduce other fragments known to be important for pesticidal or herbicidal activity. This approach allows for the systematic exploration of the structure-activity relationships of new classes of potential agrochemicals.
Utility in Pharmaceutical Scaffold Synthesis and Optimization Research (focus on synthetic accessibility of new derivatives)
The aniline scaffold is a common feature in many pharmaceutical agents. The ability to rapidly generate a diverse range of substituted anilines is therefore of great interest in drug discovery. This compound, with its multiple points for diversification, is an ideal starting material for the synthesis of novel pharmaceutical scaffolds.
The synthetic accessibility of new derivatives is a key advantage of using this polyhalogenated precursor. Combinatorial chemistry approaches can be employed, where different building blocks are introduced at the iodo, bromo, and chloro positions in a systematic manner. This allows for the rapid generation of a large number of structurally diverse molecules for high-throughput screening. The amino group can also be used as a handle for attaching the scaffold to a solid support for solid-phase synthesis, further streamlining the drug discovery process.
Research on its Application in Probe Synthesis for Biological Systems (e.g., for targeted synthesis of imaging agents, not clinical data)
Fluorescent probes and imaging agents are invaluable tools for studying biological systems. Anilines are often incorporated into the structure of fluorescent dyes. The electron-donating nature of the amino group can be used to modulate the photophysical properties of a fluorophore.
This compound could serve as a precursor for the synthesis of novel probes. The halogen atoms provide sites for the attachment of targeting moieties, which can direct the probe to a specific biological target, or for the introduction of other functional groups that can modulate its fluorescence in response to a particular biological event. For example, a targeting ligand could be attached at the iodo position, and a fluorophore could be built up from the aniline core. The heavy halogen atoms (iodine and bromine) could also potentially be utilized in probes for imaging modalities that rely on heavy atoms, such as X-ray imaging or as quenchers in certain probe designs.
Advanced Analytical Methodologies for Research Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like halogenated anilines. oup.comthermofisher.com Its application is crucial for determining the purity of "4-Bromo-3-chloro-6-iodo-2-methylaniline" and for real-time monitoring of its formation or consumption during a chemical reaction.
Method development for this compound typically involves a reverse-phase approach, which is well-suited for separating polar organic molecules. nih.gov A C18 bonded-phase column is a common choice for the stationary phase, offering excellent separation for a wide range of aromatic compounds. oup.comsigmaaldrich.comnih.gov The mobile phase composition is a critical parameter that is optimized to achieve the desired resolution between the target analyte and any impurities or other reaction components. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sigmaaldrich.comnih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, may be employed to effectively separate compounds with a wide range of polarities.
Detection is most commonly achieved using a UV detector, as aromatic compounds like anilines exhibit strong absorbance in the ultraviolet region. oup.comsigmaaldrich.com The selection of a specific wavelength, often around 254 nm, can enhance sensitivity and selectivity. sigmaaldrich.com For more complex mixtures or trace-level analysis, a photodiode array (PDA) detector can be used to acquire full UV spectra, aiding in peak identification and purity assessment. researchgate.net In some cases, electrochemical detection can offer sub-nanogram sensitivity for halogenated anilines without the need for derivatization. oup.com
The data from HPLC analysis provides critical information on the percentage purity of the compound by comparing the peak area of the main component to the total area of all detected peaks. In reaction monitoring, samples are taken at various time points and analyzed by HPLC to track the decrease in starting materials and the increase in products, allowing for the optimization of reaction conditions. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Reverse-Phase C18 (e.g., 15 cm x 4.6 mm, 5 µm) | Separation of polar aromatic compounds. sigmaaldrich.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture sigmaaldrich.com | Elution of the analyte from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. sigmaaldrich.com |
| Detection | UV at 254 nm or Photodiode Array (PDA) | Quantification and identification of the analyte. sigmaaldrich.com |
| Column Temperature | 30 °C | Ensures reproducible retention times. sigmaaldrich.com |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chromatographyonline.com While aniline (B41778) and its derivatives can be polar and thermolabile, GC analysis is often feasible, sometimes requiring a derivatization step to increase volatility and thermal stability. thermofisher.comepa.gov This is particularly important for ensuring sharp peak shapes and reproducible results. epa.gov
For halogenated aromatic compounds, GC is frequently coupled with a mass spectrometer (GC-MS), which serves as a highly specific and sensitive detector. nih.govnih.gov GC-MS allows for the definitive identification of "this compound" based on its unique mass spectrum, which shows the parent molecular ion and characteristic fragmentation patterns. acs.org The presence of chlorine and bromine atoms can be identified by the distinctive isotopic patterns (M+2 peaks) they produce in the mass spectrum. libretexts.org
The choice of the GC column is critical for achieving good separation. Capillary columns, such as those with a SE-54 or similar stationary phase, are often used for the analysis of halogenated compounds. epa.gov The temperature program of the GC oven is optimized to ensure that all components of interest are eluted and well-separated within a reasonable time frame. A nitrogen-phosphorus detector (NPD) can also be used as it is highly selective for nitrogen-containing compounds like anilines, minimizing interferences from the sample matrix. epa.gov Another option is an electron capture detector (ECD), which is highly sensitive to halogenated compounds. chromatographyonline.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and definitive identification. nih.gov |
| Column | Fused Silica Capillary (e.g., SE-54, 30 m x 0.25 mm) | High-resolution separation of volatile compounds. epa.gov |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. epa.gov |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Detector | Mass Spectrometer (MS), Electron Capture (ECD), or Nitrogen-Phosphorus (NPD) | Provides identification and selective detection. chromatographyonline.comepa.gov |
| Derivatization | May be required to improve volatility and peak shape. thermofisher.com | Enhances chromatographic performance. |
Capillary Electrophoresis (CE) for Advanced Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers several advantages over traditional chromatographic methods, including extremely high separation efficiency, short analysis times, and minimal consumption of samples and reagents. nih.gov
For compounds like substituted anilines, Capillary Zone Electrophoresis (CZE) is a commonly used mode. researchgate.net In CZE, the separation occurs in a buffer-filled capillary under the influence of a high voltage. The separation of aniline derivatives is influenced by their charge-to-size ratio and the pH of the background electrolyte (BGE), which determines their degree of ionization. nih.gov
Due to the small injection volumes, detection sensitivity can be a challenge in CE, especially with standard UV detectors. nih.gov To overcome this, various on-line concentration techniques, such as field-enhanced sample injection (stacking), can be employed to significantly improve detection limits, making the technique suitable for purity assessment where trace impurities must be detected. nih.gov The high resolving power of CE also makes it particularly useful for separating closely related isomers that may be difficult to resolve by HPLC or GC. researchgate.net
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | High-efficiency separation of ionic species. researchgate.net |
| Capillary | Fused Silica (e.g., 50-75 µm i.d.) | Serves as the separation channel. |
| Background Electrolyte (BGE) | Phosphate or Borate buffer | Controls pH and conductivity for separation. |
| Voltage | 15-30 kV | Driving force for the separation. |
| Detection | UV-Vis or Amperometric | Monitors the separated analytes. researchgate.net |
| Enhancement | Field-Enhanced Sample Injection (Stacking) | Improves concentration sensitivity. nih.gov |
Spectrophotometric and Chromatographic Quantification Methods
Quantification of "this compound" relies on the integration of separation techniques with sensitive detection methods. Both spectrophotometric and chromatographic approaches are employed for accurate concentration determination.
UV-Visible spectrophotometry can be used for a direct, albeit less specific, quantification. Aniline and its substituted derivatives exhibit characteristic absorption spectra in the UV region. researchgate.netnih.gov A solution of the compound can be analyzed to measure its absorbance at a specific wavelength (λmax), and its concentration can be determined using the Beer-Lambert law by referencing a calibration curve prepared from standards of known concentration. While simple and rapid, this method is susceptible to interference from other UV-absorbing species in the sample. researchgate.net
For more accurate and specific quantification, chromatographic methods are preferred. In HPLC and GC, the area of the chromatographic peak corresponding to the analyte is directly proportional to its concentration. nih.gov By constructing a calibration curve from the peak areas of a series of standard solutions, the concentration of "this compound" in an unknown sample can be precisely determined. epa.gov This approach combines the high separation power of chromatography with sensitive detection, ensuring that the quantification is specific to the target compound, free from interferences from impurities or matrix components. researchgate.net
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| UV-Vis Spectrophotometry | Measures absorbance of light based on Beer-Lambert law. | Simple, rapid, and non-destructive. | Low specificity; potential for interference. researchgate.net |
| HPLC with UV/PDA | Separates components before UV detection; peak area is proportional to concentration. nih.gov | High specificity, accuracy, and precision. researchgate.net | Requires more complex instrumentation and method development. |
| GC with FID/NPD/MS | Separates volatile components; detector response is proportional to concentration. | Excellent for volatile compounds; MS provides high specificity. nih.gov | May require derivatization for polar analytes. thermofisher.com |
Future Research Directions and Emerging Paradigms for Halogenated Aniline Research
Development of Green Chemistry Approaches for its Synthesis and Derivatization
The synthesis of halogenated anilines has traditionally relied on methods that can generate significant chemical waste and utilize hazardous reagents. Future research will undoubtedly focus on the development of greener synthetic routes to 4-Bromo-3-chloro-6-iodo-2-methylaniline and its derivatives. This involves the adoption of principles that reduce environmental impact, such as atom economy, use of renewable feedstocks, and avoidance of toxic solvents.
Key research directions include:
Solvent-Free and Aqueous Synthesis: Exploring reaction conditions that minimize or eliminate the use of volatile organic compounds (VOCs). This could involve solid-state reactions or conducting syntheses in water, a benign and abundant solvent.
Catalytic Halogenation: The use of catalytic systems for regioselective halogenation can reduce the need for stoichiometric amounts of halogenating agents, which are often corrosive and hazardous.
Energy Efficiency: Investigating microwave-assisted or mechanochemical synthetic methods that can reduce reaction times and energy consumption compared to conventional heating.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Designing synthetic pathways that minimize waste generation. |
| Atom Economy | Utilizing addition reactions and catalytic cycles to maximize the incorporation of reactant atoms into the final product. |
| Less Hazardous Chemical Syntheses | Employing less toxic halogen sources and avoiding hazardous solvents. |
| Designing Safer Chemicals | Developing derivatives with reduced toxicity and enhanced biodegradability. |
| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, supercritical fluids, or ionic liquids. |
| Design for Energy Efficiency | Implementing energy-efficient techniques like microwave or ultrasonic irradiation. |
| Use of Renewable Feedstocks | Investigating bio-based starting materials for the aniline (B41778) core. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. |
Exploration of Novel Catalytic Systems for its Transformations
The reactivity of the carbon-halogen bonds in this compound offers a wealth of opportunities for derivatization through cross-coupling reactions. Future research will likely focus on the development of novel catalytic systems that can selectively activate and functionalize these bonds.
Potential areas of exploration include:
Orthogonal Catalysis: Designing catalytic systems that can selectively target one C-X bond in the presence of others (e.g., C-I vs. C-Br vs. C-Cl). This would allow for sequential and controlled derivatization of the aniline ring.
Photoredox Catalysis: Utilizing visible light-driven catalytic cycles for C-C and C-N bond formation under mild conditions, which aligns with green chemistry principles.
Nanocatalysis: Investigating the use of metal nanoparticles as highly active and recyclable catalysts for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.
| Catalytic System | Potential Transformation of this compound |
| Palladium-based catalysts | Suzuki, Heck, Stille, and Sonogashira cross-coupling reactions at the C-I, C-Br, and C-Cl positions. |
| Copper-based catalysts | Ullmann condensation for C-N and C-O bond formation. |
| Nickel-based catalysts | Cross-coupling reactions involving organozinc and Grignard reagents. |
| Photoredox catalysts | Radical-mediated functionalization and C-H activation. |
Integration with Flow Chemistry Methodologies for Scalable Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals. The application of flow chemistry to the synthesis of this compound could enable safer, more efficient, and scalable production.
Future research in this area may focus on:
Multi-step Continuous Synthesis: Designing integrated flow reactors that can perform multiple synthetic steps sequentially without the need for isolation of intermediates.
In-line Purification and Analysis: Incorporating purification and analytical techniques directly into the flow system to enable real-time monitoring and control of the reaction.
Hazardous Reaction Management: Safely performing potentially hazardous reactions, such as nitration or diazotization, under controlled flow conditions.
Machine Learning and Artificial Intelligence Applications in Predicting Reactivity and Designing Derivatives
The intersection of machine learning (ML) and chemistry is a rapidly growing field with the potential to accelerate the discovery and optimization of new molecules and reactions. nih.govmit.edu For this compound, ML algorithms could be trained to predict its reactivity in various chemical transformations. nih.govnih.gov
Emerging applications include:
Predictive Modeling: Developing ML models that can predict the outcome of a reaction, including yield and selectivity, based on the structure of the reactants, catalysts, and reaction conditions. researchgate.net
De Novo Design: Utilizing generative models to design new derivatives of this compound with desired properties, such as specific biological activity or material characteristics.
Reaction Optimization: Employing AI-driven platforms to rapidly screen a wide range of reaction parameters and identify the optimal conditions for a given transformation. youtube.com
Computational Design of Advanced Materials Incorporating Halogenated Anilines
The unique electronic and structural features of halogenated anilines make them attractive building blocks for advanced materials. Theoretical and computational studies can guide the rational design of materials incorporating the this compound scaffold.
Research in this domain could explore:
Crystal Engineering: Predicting and controlling the solid-state packing of derivatives through the formation of halogen bonds and other non-covalent interactions. acs.org
Organic Electronics: Designing novel organic semiconductors or conducting polymers where the halogenated aniline unit is used to tune the electronic properties.
Supramolecular Chemistry: Investigating the self-assembly of derivatives into complex and functional supramolecular architectures.
Expansion of its Utility in Emerging Areas of Sustainable Chemical Research
Beyond traditional applications, future research should aim to expand the utility of this compound into emerging areas of sustainable chemistry.
Potential new frontiers include:
Agrochemicals: Designing and synthesizing novel pesticides or herbicides with improved efficacy and reduced environmental persistence. Aniline-related structures are common in such anthropogenic chemicals. nih.gov
Pharmaceuticals: Utilizing the halogenated aniline as a scaffold for the development of new therapeutic agents. The presence of multiple halogens allows for fine-tuning of physicochemical properties.
Environmental Remediation: Investigating the use of derivatives as sensors or scavengers for environmental pollutants.
Q & A
Q. What are the key synthetic pathways for 4-Bromo-3-chloro-6-iodo-2-methylaniline, and how do substituent positions affect regioselectivity?
- Methodological Answer: Synthesis typically involves sequential halogenation of 2-methylaniline. The methyl group at position 2 directs electrophilic substitution to the para position (position 5 or 6). Chlorination (e.g., using Cl₂/FeCl₃) or bromination (Br₂/FeBr₃) may precede iodination due to iodine's lower reactivity. For iodination, directed ortho-metalation (DoM) with LDA or using CuI catalysts under Ullmann conditions can enhance regioselectivity . Order of substitution is critical: methyl and amino groups influence directing effects, requiring careful optimization of reaction sequences to avoid positional isomerism .
Q. What analytical techniques are essential for characterizing this compound, and how are overlapping NMR signals resolved?
- Methodological Answer: ¹H and ¹³C NMR are primary tools, but signal overlap from multiple halogens and the methyl group may occur. High-field NMR (≥400 MHz) with 2D techniques (e.g., COSY, HSQC) resolves ambiguities. For example, the methyl group (δ ~2.3 ppm) and aromatic protons can be distinguished via NOESY for spatial proximity analysis. Mass spectrometry (HRMS-ESI) confirms molecular weight (expected ~332.36 g/mol), while X-ray crystallography (if crystals form) validates substitution patterns .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. The compound may release toxic fumes (e.g., HBr, HCl) upon decomposition. Store at 0–6°C in amber glass to prevent light-induced degradation. Emergency measures include rinsing exposed skin with water (15+ minutes) and consulting a poison control center .
Advanced Research Questions
Q. How does the electronic environment of the aromatic ring influence reactivity in cross-coupling reactions?
- Methodological Answer: The electron-withdrawing halogens (Br, Cl, I) deactivate the ring, making Suzuki-Miyaura couplings challenging. Use Pd(PPh₃)₄ with aryl boronic acids at elevated temperatures (80–100°C) in THF/water. The methyl group’s steric hindrance may necessitate bulky ligands (e.g., SPhos) to prevent side reactions. Computational studies (DFT) predict charge distribution to optimize coupling sites .
Q. What strategies mitigate dehalogenation during synthetic modifications?
- Methodological Answer: Iodo groups are prone to elimination under basic conditions. Protect the amine with acetyl or Boc groups before reactions requiring strong bases. For reductive steps (e.g., hydrogenation), use mild conditions (e.g., Pd/C, H₂ at 1 atm) to avoid dehalogenation. Monitor reactions via TLC or LC-MS to detect intermediates .
Q. How can computational modeling predict regioselectivity in further functionalization?
- Methodological Answer: Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the para position to iodine (position 3) may show higher electrophilicity. Molecular electrostatic potential (MEP) maps visualize electron-rich regions, guiding nitration or sulfonation .
Q. What are the challenges in scaling up synthesis, and how can reaction yields be optimized?
- Methodological Answer: Halogenation steps often have moderate yields (~40–60%) due to competing dihalogenation. Optimize stoichiometry (e.g., 1.1 eq Br₂ for monobromination) and use flow chemistry for better control. Recrystallization from ethanol/water mixtures improves purity (>97% by HPLC) .
Data Interpretation and Contradictions
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer: Cross-validate with multiple sources and replicate synthesis under standardized conditions. Variations may arise from polymorphic forms or impurities. Use DSC (Differential Scanning Calorimetry) to confirm melting points and compare with literature (e.g., reports MW 332.36; deviations suggest incomplete purification) .
Q. What role does the methyl group play in steric hindrance during nucleophilic aromatic substitution?
- Methodological Answer: The 2-methyl group increases steric bulk, reducing reactivity at adjacent positions. Kinetic studies (e.g., monitoring reaction rates with/without methyl) show decreased SNAr efficiency at position 3. Use bulky leaving groups (e.g., -OTf) or microwave-assisted heating to enhance reactivity .
Application-Oriented Questions
Q. How can this compound serve as a precursor for pharmaceutical intermediates?
- Methodological Answer:
The amine group enables diazotization for azo dyes or conversion to ureas. Iodine allows radioisotope labeling (¹²⁵I) for tracer studies. Coupling with heterocycles (e.g., pyridines) via Buchwald-Hartwig amination generates bioactive scaffolds. Example: React with ethyl acrylate via Heck coupling to form styrene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
